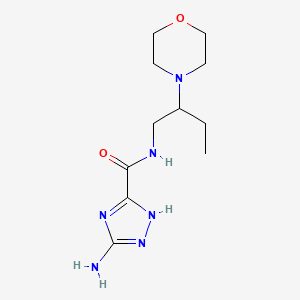![molecular formula C15H16N2O3S B5258691 ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE](/img/structure/B5258691.png)
ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, a phenyl group substituted with a methylsulfanyl group, and an ethyl acetate moiety, making it a versatile molecule for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it suitable for the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfanyl group and the pyridazine ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{3-[4-(METHOXY)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE: Similar structure but with a methoxy group instead of a methylsulfanyl group.
ETHYL 2-{3-[4-(METHYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
ETHYL 2-{3-[4-(METHYLSULFANYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ACETATE is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)11-4-6-12(21-2)7-5-11/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYGUXCDLWGLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(1H-imidazol-4-yl)ethyl]-5-methyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5258617.png)
![1-acetyl-N-[1-(2,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5258628.png)
![N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B5258638.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5258646.png)
![N-[2-(dimethylamino)ethyl]-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5258647.png)
![2-[3-(hydroxymethyl)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5258651.png)
![2-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5258657.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5258676.png)
![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B5258694.png)
![6-(methoxymethyl)-1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5258695.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B5258701.png)
![4-[2-(acetylamino)-3-oxo-3-(1-piperidinyl)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5258707.png)


